Corn syrup

Description

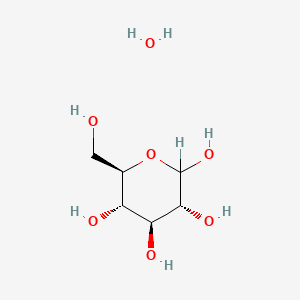

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6.H2O/c7-1-2-3(8)4(9)5(10)6(11)12-2;/h2-11H,1H2;1H2/t2-,3-,4+,5-,6?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNSWKAZFASRNG-BMZZJELJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Corn syrup is a viscous odorless colorless liquid. Denser than water. An aqueous solution of glucose, maltose and other substances derived by hydrolysis of cornstarch. Used as a sweetener in foods., Liquid | |

| Record name | CORN SYRUP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Syrups, hydrolyzed starch | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Density |

1.4 at 98.6 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | CORN SYRUP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

8029-43-4, 77029-61-9 | |

| Record name | CORN SYRUP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | D-Glucopyranose, monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77029-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corn syrup [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008029434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucopyranose, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077029619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Syrups, hydrolyzed starch | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Syrups, hydrolyzed starch | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies in Corn Starch Conversion to Corn Syrup

Enzymatic Hydrolysis Engineering

Enzymatic hydrolysis is the core of modern corn syrup production. It involves the controlled breakdown of corn starch polymers into smaller carbohydrate molecules using specific enzymes. This process is typically carried out in distinct stages, each employing different enzymes with optimal activity under specific conditions of temperature and pH google.comunirioja.es.

Alpha-Amylase Systems in Liquefaction

Liquefaction is the initial step in corn starch hydrolysis, where alpha-amylase enzymes break down the long chains of gelatinized starch into shorter soluble dextrins and oligosaccharides google.comsyrupmachine.comunirioja.esnih.gov. This process significantly reduces the viscosity of the starch slurry, making it manageable for subsequent steps unirioja.es. Thermostable bacterial alpha-amylases are commonly used in this stage due to the high temperatures required for starch gelatinization cerealsgrains.orgnih.gov.

Optimal conditions for liquefaction with bacterial alpha-amylase typically involve temperatures ranging from 70°C to 100°C and a pH between 5.5 and 7.1 cerealsgrains.orgnih.govupm.edu.my. Studies have shown that liquefaction at 92°C is more effective for dissolving corn starch than at 87°C tandfonline.comoup.com. Applying heat treatment under high pressure after initial liquefaction, followed by a second addition of bacterial alpha-amylase at around 90°C, can help break down remaining tightly bound starch micelles tandfonline.comoup.com. Maintaining the correct temperature during the second addition is crucial, as cooling to 55°C or holding at 80°C for a short period showed no effect from the second enzyme addition tandfonline.comoup.com. The concentration of starch slurry also impacts liquefaction efficiency, with 50-60% starch concentration yielding the best results under specific conditions nih.gov.

Research findings indicate that the optimum time for liquefaction using enzymes like Termamyl S and Clarase is around 30 minutes at 80°C upm.edu.my. The maximum activity for Termamyl S was observed at pH 6.0, while for Clarase it was at pH 7.0 upm.edu.my.

Glucoamylase Systems in Saccharification

Saccharification follows liquefaction and is the stage where glucoamylase enzymes hydrolyze the dextrins and oligosaccharides produced during liquefaction into glucose google.comacademicjournals.orgunirioja.es. Glucoamylase is an exo-acting enzyme that cleaves both α-(1,4) and α-(1,6) glycosidic bonds in starch molecules google.com. This step is crucial for achieving a high dextrose equivalent (DE) in the final this compound unirioja.es.

Fungal glucoamylases, often from Aspergillus species, are widely used in saccharification academicjournals.orgtandfonline.comcerealsgrains.org. Optimal conditions for glucoamylase activity typically include a temperature of around 60°C and an acidic pH range, often between 3.35 and 5.0 cerealsgrains.orgupm.edu.my. Some studies suggest optimal pH values between 4.5 and 5.0 and temperatures between 40°C and 50°C for Aspergillus niger glucoamylases upm.edu.my. However, newer glucoamylases capable of effective saccharification at slightly higher pH values, such as between 5.2 and 5.6, are also being explored google.com.

Research has investigated the synergistic hydrolysis of corn starch using combinations of alpha-amylases and glucoamylases from various origins cerealsgrains.org. For instance, a combination of Bacillus licheniformis alpha-amylase and Rhizopus mold glucoamylase showed 76% substrate conversion after 5 hours at 50°C cerealsgrains.org. HPLC analysis of the products showed glucose as the main component, ranging from 85% to 100% cerealsgrains.org. Aspergillus niger glucoamylase and Bacillus licheniformis alpha-amylase demonstrated retained activity after incubation at studied temperatures cerealsgrains.org.

Optimized saccharification conditions using a specific glucoamylase (GluM3) on corn starch achieved a glucose content (DX value) of 92.68% with a liquefaction DE value of 16%, temperature at 66°C, pH at 3.7, time at 3 hours, enzyme dosage at 450 U/g, and pullulanase dosage at 1.25 U/g fao.org.

Glucose Isomerase in Fructose (B13574) Isomerization

For the production of high-fructose this compound (HFCS), an additional enzymatic step is required: the isomerization of glucose to fructose creative-enzymes.comacademicjournals.orgmdpi.com. This reversible reaction is catalyzed by glucose isomerase (also known as xylose isomerase) creative-enzymes.commdpi.comijsrst.com. Fructose is significantly sweeter than glucose, making HFCS a desirable sweetener for various food and beverage applications creative-enzymes.com.

Glucose isomerase is classified under the EC 5.3.1.5 enzyme code creative-enzymes.com. The isomerization reaction is the rate-limiting step in the enzymatic hydrolysis of starch for HFCS production mdpi.com. Elevated reaction temperatures can enhance the conversion rate due to the thermodynamic equilibrium of the reaction mdpi.com. Most commercial glucose isomerases have an optimum pH between 7.5 and 9.0, although some novel enzymes show activity at neutral or slightly acidic pH values nih.gov. The use of immobilized glucose isomerase on a commercial scale is a key technology for HFCS production covenantuniversity.edu.ng.

Studies on immobilized Serratia marcescens glucose isomerase (SmGI) on a metal-organic framework (MOF) material showed optimal catalytic activity at pH 7.5 and 70°C mdpi.com. This immobilized enzyme retained a high percentage of its initial activity after multiple reaction cycles without continuous cobalt ion supplementation, which is often required for glucose isomerase activity mdpi.com. Another novel glucose isomerase from Caldicellulosiruptor bescii (CbGI) showed optimal activity at pH 7.0 and 80°C, with high substrate affinity and conversion efficiency nih.gov.

Immobilized Enzyme Technology and Bioreactor Design

Immobilizing enzymes, including alpha-amylase, glucoamylase, and glucose isomerase, is a crucial aspect of advanced this compound production nih.govcovenantuniversity.edu.ngnih.govbio-conferences.org. Enzyme immobilization involves attaching enzymes to a solid support, which allows for their reuse, improves their stability under various conditions (temperature, pH), and facilitates continuous processing in bioreactors nih.govcovenantuniversity.edu.ngnih.govbio-conferences.org.

Various support matrices are used for enzyme immobilization, including sodium alginate, sawdust, sugarcane bagasse, rice bran, and combinations thereof nih.govplos.org. Immobilized enzymes offer advantages such as easy separation from the product, convenient handling, and applicability in different bioreactor designs covenantuniversity.edu.ngnih.gov.

Bioreactor design plays a vital role in maximizing the efficiency of immobilized enzyme systems covenantuniversity.edu.ngunivr.it. Fixed-bed bioreactors are commonly used for processes involving immobilized enzymes, particularly for glucose isomerization in HFCS production nih.govmdpi.complos.orgunivr.it. These reactors allow for continuous flow of the substrate over the immobilized enzyme bed univr.it. Studies have explored the development of fixed-bed immobilized multi-enzyme bioreactor systems for direct HFCS production from starch nih.govplos.orgdntb.gov.ua.

While immobilized enzymes offer numerous benefits, potential disadvantages include a possible reduction in enzyme activity due to structural changes upon immobilization and diffusion limitations within the support matrix covenantuniversity.edu.ng.

Multi-Enzyme Bioreactor Systems

Integrating multiple enzymes into a single bioreactor system offers the potential for streamlined and highly efficient corn starch conversion nih.govplos.org. Multi-enzyme immobilized matrices allow for sequential or simultaneous enzymatic reactions within a single reactor vessel. This approach can reduce processing time, energy consumption, and equipment costs compared to multi-stage processes using free enzymes nih.govplos.org.

Research has focused on co-immobilizing alpha-amylase, glucoamylase, and glucose isomerase on various support materials for the direct production of HFCS from starch nih.govplos.org. Studies have shown that multi-enzyme systems immobilized in matrices like sodium alginate combined with sawdust can achieve higher fructose conversion compared to free enzymes nih.govplos.org. A fixed-bed immobilized multi-enzyme bioreactor system has been developed for the direct production of HFCS from starch, demonstrating the potential of this technology for industrial biotechnology applications nih.govplos.orgdntb.gov.ua.

Kinetic Modeling and Optimization of Enzymatic Processes

Kinetic modeling is a powerful tool for understanding, predicting, and optimizing enzymatic hydrolysis processes in this compound production uky.eduaimspress.comunirioja.esmdpi.com. Mathematical models describe the reaction rates and how they are influenced by factors such as enzyme concentration, substrate concentration, temperature, pH, and reaction time mdpi.com.

Kinetic models, such as those based on Michaelis-Menten kinetics, can be used to estimate parameters like maximum reaction rate (Vmax) and the Michaelis constant (Km), which provide insights into enzyme efficiency and substrate affinity mdpi.comunirioja.esmdpi.com. However, modeling complex heterogeneous reactions, such as enzymatic hydrolysis at high substrate concentrations, can be challenging as they may violate the assumptions of simpler models uky.edu.

Kinetic modeling and optimization contribute to a better understanding and operational control of the enzymatic hydrolysis process at an industrial level, leading to improved yields and reduced production costs unirioja.esuky.edu.

Table 1: Typical Optimal Conditions for Enzymatic Hydrolysis Steps

| Process Step | Enzyme Used | Typical Temperature Range (°C) | Typical pH Range | Key Products |

| Liquefaction | Alpha-Amylase | 70 - 100 | 5.5 - 7.1 | Dextrins, Oligosaccharides |

| Saccharification | Glucoamylase | 40 - 66 | 3.35 - 5.6 | Glucose |

| Fructose Isomerization | Glucose Isomerase | 60 - 80 | 7.0 - 9.0 | Fructose, Glucose (equilibrium mixture) |

Note: Optimal conditions can vary depending on the specific enzyme source and process design.

Table 2: Research Findings on Immobilized Multi-Enzyme Systems for HFCS Production

| Support Matrix | Total Fructose Produced (mg/mL) | Reusability | Source |

| Free Enzyme | 17.25 | Single cycle | nih.govplos.org |

| Sodium Alginate | Better than free enzyme | Not specified | nih.govplos.org |

| Sawdust | 80.74 | Several cycles | nih.govplos.org |

| Sodium Alginate + Sawdust | 84.82 | Not specified | nih.govplos.org |

| MOF (Co)-525 (Immobilized SmGI) | Not specified | Retained 96.38% activity after 6 cycles | mdpi.com |

| Resin Indion 850 (Immobilized GI) | Catalytic efficiency 3x higher than free GI | Not specified | jetir.org |

Table 3: Optimized Conditions and Dextrose Equivalent (DE) in a Glucose Syrup Production Study

| Process Step | Parameter | Optimal Value |

| Liquefaction | Temperature | 92°C |

| pH | 6.3 | |

| α-amylase dose | 1.5 mg enzyme/g starch | |

| Hydrolysis time | 1 hour | |

| Saccharification | Temperature | 57°C |

| pH | 4.9 | |

| Glucoamylase dose | 1.15 mg enzyme/g starch | |

| Hydrolysis time | 34 hours | |

| Result | Maximum DE | 98.13% |

Data derived from an optimization study using a genetic algorithm. unirioja.es

Acid Hydrolysis Processes and Their Historical Context

Historically, this compound was produced using acid-catalyzed hydrolysis of corn starch. This method, invented by German chemist Gottlieb Kirchhoff in 1811, involved combining corn starch with dilute hydrochloric acid and heating the mixture under pressure. wikipedia.orgcargill.comwikipedia.org Acid hydrolysis breaks down the glycosidic bonds in the starch polymer chains. syrupmachine.com

The acid hydrolysis process was the exclusive method for producing corn syrups before 1938. agrilife.org However, this method often resulted in syrups with undesirable off-flavors and color due to side reactions and the production of byproducts like hydroxymethylfurfural, particularly when aiming for higher degrees of hydrolysis (higher dextrose equivalence or DE). wikipedia.orgagrilife.org Controlling the reaction was also challenging, leading to variable product quality. wikipedia.org Despite these limitations, acid hydrolysis remains a method for producing lower DE syrups due to its lower cost. wikipedia.orgtamu.edu

A significant advancement occurred around 1940 with the introduction of a combined acid-enzyme process, which utilized both acids and fungal enzyme preparations containing glucoamylase and α-amylase. agrilife.org This hybrid approach allowed for better control over the hydrolysis and resulted in syrups with improved characteristics, such as higher sweetness, reduced bitterness, lower viscosity, and less tendency to crystallize, particularly for syrups with a DE of around 65. agrilife.org

Wet Milling and Starch Slurry Preparation for Syrup Production

The production of this compound begins with the extraction of starch from corn kernels, primarily through a process known as wet milling. corn.orgepa.govvettertec.comsyrupmachine.com Wet milling is a multi-step process designed to separate the corn kernel into its four basic components: starch, germ, fiber, and protein. corn.orgepa.govwikipedia.org

The initial step involves cleaning the incoming corn to remove foreign materials like cob pieces, dust, and chaff. corn.orgepa.gov Following cleaning, the corn undergoes steeping, where kernels are soaked in warm water, typically around 50-52°C (120-130°F), containing a small amount of sulfur dioxide (around 0.1-0.2%) for 30 to 48 hours. corn.orgepa.govyoutube.comertelalsop.comiu.eduomri.orgpro-sonix.comyoutube.com This steeping process softens the kernels by increasing their moisture content and helps loosen the protein matrix that binds the starch granules. corn.orgyoutube.comertelalsop.comiu.eduomri.orgyoutube.com The sulfurous acid formed during steeping also helps prevent excessive bacterial growth and facilitates the separation of starch and protein by cleaving protein disulfide cross-links. corn.orgomri.org

After steeping, the softened corn is coarsely ground to separate the germ from the rest of the kernel. corn.orgepa.govyoutube.comertelalsop.comiu.edueaton.com The germ, which contains most of the corn oil, is then separated, often using cyclone separators, and processed for oil extraction. corn.orgepa.govyoutube.comyoutube.comslideshare.netyasmintrading.comhlagro.com

The remaining slurry, consisting of fiber, starch, and protein, is finely ground to release the starch and gluten from the fiber. corn.orgepa.govwikipedia.orgyoutube.comiu.eduyoutube.comslideshare.net This finely ground slurry is then screened to separate the fiber. corn.orgepa.govwikipedia.orgyoutube.comiu.eduslideshare.net The starch and protein pass through the screens, while the fiber is retained and collected. epa.govwikipedia.orgyoutube.comiu.eduslideshare.net The starch is then separated from the protein (gluten) in subsequent steps. corn.orgepa.govwikipedia.orgyoutube.com

The purified starch, typically over 99.5% pure, is obtained as a slurry suspended in water. corn.orgwikipedia.orgyoutube.comyasmintrading.com This starch slurry is the primary material used for this compound production. syrupmachine.comcorn.orgepa.govsyrupmachine.comyoutube.com The starch slurry concentration is often adjusted to a specific dry substance (DS) value, typically 28-32%, before proceeding to the hydrolysis steps. syrupmachine.com

Corn Steep Liquor and Co-product Recovery

Corn steep liquor (CSL) is a significant co-product of the corn wet milling process. omri.orggrowerssecret.comimpellobio.comwikipedia.org It is the concentrated liquid derived from the water used during the initial steeping of corn kernels. growerssecret.comimpellobio.com During steeping, soluble components of the corn, including amino acids, peptides, minerals, and vitamins, are extracted into the steep water. omri.orggrowerssecret.comimpellobio.comwikipedia.org

Once considered a waste product, corn steep liquor is now recognized for its value and is recovered and utilized in various applications. growerssecret.comimpellobio.com It contains 40-60% water-soluble corn solids and has an acidic pH, typically between 3.7 and 4.7. growerssecret.com Due to its rich nutrient profile, CSL is particularly useful as an ingredient in microbiological growth media and as a nutrient source in fermentation processes, including those used in the production of enzymes and other microbial products. corn.orgepa.goviu.edugrowerssecret.comsynderfiltration.com It is also combined with other milling residues, such as fiber, to produce animal feed supplements. epa.goviu.eduslideshare.netgrowerssecret.com More recently, corn steep liquor has found use as an organic fertilizer due to its readily available nitrogen and other nutrients. growerssecret.comimpellobio.com

Starch-Gluten Separation Technologies

Following the removal of fiber, the remaining slurry contains a mixture of starch and gluten (protein). corn.orgepa.govwikipedia.orgyoutube.com The separation of starch from gluten is a crucial step in the wet milling process to obtain high-purity starch for syrup production. corn.orgwikipedia.orgyoutube.comyasmintrading.com This separation is primarily achieved through centrifugation, exploiting the difference in density between the heavier starch granules and the lighter gluten. corn.orgepa.govwikipedia.orgyoutube.comertelalsop.comslideshare.netyasmintrading.com

Centrifugal separators, such as disc nozzle separators, are commonly used in this stage. hlagro.com The starch-gluten suspension, known as mill starch, is fed into centrifuges where the lower-density gluten is separated as an overflow stream, while the higher-density starch forms an underflow stream. epa.govwikipedia.orgslideshare.netyasmintrading.comhlagro.com This process is often carried out in multiple stages to maximize the separation efficiency. epa.govwikipedia.org

After initial separation, the starch stream typically still contains a small percentage of protein (around 1-2%). corn.orgyasmintrading.com To achieve high purity (over 99.5% starch), the starch slurry is further purified through extensive washing and separation steps, often utilizing hydrocyclones. corn.orgwikipedia.orgyoutube.comyoutube.comslideshare.netyasmintrading.comgoogle.com Hydrocyclones use centrifugal force within a conical vessel to separate particles based on density and size. corn.orgwikipedia.orgyoutube.comyoutube.comgoogle.com The starch is repeatedly diluted, washed, and then passed through hydrocyclones to remove the remaining traces of protein and other impurities. corn.orgwikipedia.orgyasmintrading.com The water from these washing steps is often recycled to optimize water usage and recover residual starch. wikipedia.org

Downstream Processing and Purification Technologies

After the starch hydrolysis (liquefaction and saccharification) process converts the starch into a sugar-rich liquid, the resulting crude this compound undergoes downstream processing and purification to remove impurities, color, and salts, yielding a clear, stable, and high-quality product. syrupmachine.comepa.govgoogle.comstarchprojectsolution.comseplite.com

Filtration and Decolorization Systems

Filtration is a critical step in purifying this compound, used to remove insoluble impurities such as protein residues, cellulose, pigments, and fine particles that remain after hydrolysis. syrupmachine.comertelalsop.comseplite.compress-filter.com Various filtration technologies are employed, including filter presses and depth filters. eaton.compress-filter.commystrikingly.com Filter presses trap solid impurities on a filter cloth, forming a filter cake, while allowing the clarified syrup to pass through. press-filter.com Heating the syrup to 40-60°C can help reduce viscosity and improve filtration efficiency. eaton.compress-filter.com Filter aids, such as diatomaceous earth or bentonite, may be added to enhance filtration and protect the filter cloth. press-filter.com Membrane filtration can also be used for clarification and removing insoluble material. ertelalsop.comsynderfiltration.com

Decolorization is essential to remove the color and other organic impurities that can affect the appearance and stability of the this compound. syrupmachine.comepa.govgoogle.comstarchprojectsolution.comseplite.com Activated carbon is commonly used for decolorization due to its high adsorption capacity for colored compounds, flavor compounds, and odor compounds. syrupmachine.comepa.govgoogle.comstarchprojectsolution.comseplite.comstarchprojectsolution.com The syrup is passed through beds of activated carbon or mixed with powdered activated carbon, which adsorbs the impurities. syrupmachine.comstarchprojectsolution.comseplite.comstarchprojectsolution.com Following activated carbon treatment, the syrup is typically filtered again to remove the spent carbon particles. syrupmachine.comstarchprojectsolution.comstarchprojectsolution.com Adsorbent resins can also be used for color, taste, and odor removal, sometimes in conjunction with or in lieu of activated carbon after ion exchange. seplite.com

Evaporation and Concentration Engineering

The final stage of this compound processing typically involves concentrating the purified syrup to the desired dry substance (DS) level by removing excess water through evaporation. syrupmachine.comepa.govgoogle.comstarchprojectsolution.commystrikingly.comstarchprojectsolution.comsyrupmachine.com Evaporation increases the sugar concentration and viscosity of the syrup.

Multi-effect evaporators are commonly used for this purpose. starchprojectsolution.comstarchprojectsolution.comsyrupmachine.comsyrupmachine.com These systems utilize a series of evaporation stages operating at progressively lower pressures and temperatures, allowing the vapor from one stage to heat the next, thereby improving energy efficiency. starchprojectsolution.comstarchprojectsolution.comsyrupmachine.com The purified this compound, which has a relatively low density after purification, is fed into the evaporator system and concentrated to the required DS value for the final product. syrupmachine.comstarchprojectsolution.comstarchprojectsolution.comsyrupmachine.com The specific target DS value depends on the intended application of the this compound.

Ion Exchange and De-ashing Techniques

Ion exchange is a critical step in the refining of corn sweeteners, including glucose syrup and high fructose this compound (HFCS). This process is primarily employed for demineralization, also known as de-ashing, which involves the removal of ionic impurities from the syrup solution puritech.be. These impurities, collectively referred to as "ash," can include salts and mineral acids, as well as organic compounds originating from the process water, corn starch, and various production additives puritech.be.

The presence of ash in this compound can negatively impact product quality, affecting color, taste, and smell seplite.com. Specifically, ions like calcium can interfere with the performance of enzymes, such as isomerase enzymes used in the production of HFCS . Demineralization also contributes to the long-term color stability of the syrup, reducing the need for additives like sulfur dioxide puritech.be.

A typical de-ashing process utilizing ion exchange involves sequentially treating the syrup with cation and anion exchange resins puritech.begoogle.com. The syrup stream, carrying its ionic load, first passes through a bed of strong acid cation resin puritech.be. The primary function of the cation resin is to capture positively charged ions (cations) such as sodium (Na⁺), potassium (K⁺), iron (Fe²⁺/Fe³⁺), magnesium (Mg²⁺), and calcium (Ca²⁺) puritech.be. During this exchange, hydrogen cations (H⁺) are released from the resin into the syrup puritech.be.

Following the cation exchange, the syrup, now containing a higher concentration of mineral and organic acids, flows through a bed of weak base anion resin puritech.be. This anion resin, typically in its free base form, removes the negatively charged ions (anions) such as chlorides (Cl⁻), sulfates (SO₄²⁻), and nitrates (NO₃⁻) that were associated with the removed cations puritech.be. This results in a de-acidified syrup with a significantly reduced ion content puritech.be.

De-ashing is commonly performed at multiple stages in the corn sweetener production process. It is typically conducted on the dextrose side (before isomerization) and again on the fructose side (after isomerization) to remove impurities introduced or concentrated during these steps puritech.bepuritech.be. While the basic function remains the same, the non-sugar load on the fructose side is generally lower than on the dextrose side puritech.be.

Ion exchange demineralization has been shown to effectively remove a high percentage of ash content from ultrafiltered syrup, with reported reductions of up to 95% puritech.be. Alongside ash removal, a significant reduction in color is also achieved, sometimes up to 80% puritech.be.

Different equipment configurations can be employed for demineralization. A common arrangement involves a two-bed system with a strong acid cation resin followed by a weak base anion resin puritech.be. For enhanced impurity removal, a demineralizer two-bed pair can be coupled with a polishing strong base anion mixed bed . This mixed bed system, often used near the end of the HFCS 55 process, helps to further remove soluble impurities and can improve the life of isomerase enzymes dupont.com. Using a mixed bed also helps avoid large pH swings, minimizing the formation of impurities from degradation reactions that can reduce syrup shelf life dupont.com.

Regeneration of the ion exchange resins is necessary once they become exhausted. This typically involves displacing the syrup from the resin beds and then treating the cation resin with a dilute acid, such as hydrochloric acid, and the anion resin with a dilute caustic solution puritech.be.

Process Control and Optimization Strategies in Large-Scale Production

Large-scale this compound production relies heavily on sophisticated process control and optimization strategies to ensure efficiency, consistency, and product quality marketresearchfuture.comnih.gov. These strategies encompass monitoring and adjusting various parameters throughout the multi-stage conversion process, from starch slurry preparation to final product storage nih.gov.

Temperature control is also paramount, influencing enzyme activity during liquefaction and saccharification, as well as the viscosity and consistency of the final syrup nih.govtoteheater.com. Precise temperature adjustments are essential for achieving the desired syrup flow properties during manufacturing and preventing crystallization toteheater.com. Techniques like circulation heaters are used for efficiently heating bulk syrup while maintaining uniform temperature toteheater.com.

In large factories, continuous production processes are typically employed to facilitate automation, efficiency, and consistency in producing high volumes of this compound nih.gov. However, batch production may be used for smaller quantities or specific syrup types nih.gov.

Quality control is integrated throughout the manufacturing process, with frequent sampling and analysis of the finished product to ensure it meets industry standards and regulatory requirements syrupmachine.comsimplyfreshfruit.com.au. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with refractive index detection are widely used to determine the saccharide composition of corn syrups, ensuring compliance with specifications like fructose content in HFCS . The Corn Refiners Association (CRA) provides standardized analytical procedures for testing corn products syrupmachine.com.

Advanced technologies, including AI and machine learning, are increasingly being applied to improve the HFCS production process through predictive analytics, automation, and quality control marketresearchfuture.com. These technologies can help optimize operations, increase productivity, lower costs, and maintain consistent product quality marketresearchfuture.com. Around 60% of HFCS manufacturers globally reportedly use modern production technology like automation, data analytics, and real-time monitoring systems marketresearchfuture.com.

Optimization strategies also focus on supply chain management and risk management, addressing challenges such as fluctuating raw material prices and supply chain interruptions marketresearchfuture.com. Digital procurement technologies and effective sourcing methods are considered critical for streamlining procurement procedures and maintaining market competitiveness marketresearchfuture.com.

The industry continuously invests in advanced technologies for production optimization and quality enhancement mordorintelligence.com. This includes the development of innovative products and the expansion of production capabilities mordorintelligence.com.

| Process Stage | Key Parameters Monitored/Controlled | Control/Optimization Techniques |

| Starch Slurry Preparation | pH, Density (DS value) | Addition of acid, water, starch; Mixing tanks |

| Liquefaction & Saccharification | Temperature, pH, Enzyme activity, Dextrose Equivalent (DE) | Precise temperature control; pH adjustment; Enzyme addition; Jet cookers, Liquefaction/Maintaining tanks |

| Filtration & Decolorization | Clarity, Color, Removal of impurities (protein, solids, color) | Filter presses; Activated carbon adsorption; Membrane filtration |

| Ion Exchange (De-ashing) | Ionic load (ash content), pH, Color | Cation and anion exchange resin beds; Mixed beds; Regeneration cycles |

| Evaporation | Solids content, Temperature, Viscosity | Syrup evaporators; Temperature control; Circulation heaters |

| Isomerization (for HFCS) | Glucose/Fructose ratio, Enzyme performance, pH | Immobilized enzyme columns; pH adjustment; Demineralization |

| Final Product | Composition (saccharides), Color, Viscosity, pH, Purity | Laboratory analysis (HPLC); Quality control testing; Online analyzers |

Table 1: Overview of Process Control and Optimization in this compound Production

Sophisticated Analytical Techniques for Corn Syrup Compositional Characterization

Advanced Chromatographic Methods for Oligosaccharide Profiling

Chromatographic methods are fundamental for separating the different saccharides present in corn syrup based on their chemical and physical properties. These techniques enable the identification and quantification of individual components within the complex mixture.

High-Performance Liquid Chromatography (HPLC) is a widely used and efficient method for the separation and quantification of saccharides in glucose syrups and maltodextrins, which are components of this compound cerealsgrains.org. This technique is considered rapid and convenient for analyzing saccharides with a degree of polymerization (DP) ranging from one up to approximately 10 anhydrous glucose units cerealsgrains.org. Separation in HPLC is typically based on chain length, with individual saccharides being characterized by their DP cerealsgrains.org.

HPLC coupled with refractive index (RI) detection is a common approach for measuring saccharide content in high fructose (B13574) this compound (HFCS) selectscience.net. This method is incorporated into industry standards, such as SACCH.03 from the Analytical Methods of the Member Companies of the Corn Refiners Association (CRA) selectscience.net. For quantitative analysis, a standard solution approximating the composition of the sample on a dry basis is prepared . A standard solution might contain a specific percentage of DP4+ (from maltodextrin), DP3 (maltotriose), DP2 (maltose), glucose, and fructose to determine the saccharide content of HFCS samples .

Ligand exchange chromatography, employing highly sulfonated cation exchange resins loaded with metal ions (such as group 1, 2, or transition series metals), is another HPLC technique used for separating monosaccharides, disaccharides, and oligosaccharides up to 15 glucose units long interchim.fr. The separation is based on the interaction between the sugar's negative charge (formed at high pH) and the positive charge of the metal ion interchim.fr. Aminex HPLC columns, which utilize a polymer-based matrix and ion-moderated partition chromatography, are also standard for carbohydrate analysis, separating compounds through a combination of size exclusion and ligand exchange mechanisms bio-rad.com. Calcium-form columns like the Aminex HPX-87C are optimized for analyzing monosaccharides and providing class separation of di-, tri-, and tetrasaccharides, particularly for quantifying glucose and fructose in HFCS bio-rad.com. Potassium-form columns like the Aminex HPX-87K are optimized for analyzing mono-, di-, and trisaccharides in samples like this compound, showing good separations of glucose, maltose (B56501), and maltotriose (B133400) bio-rad.com. Silver-form columns like the Aminex HPX-42A provide high-resolution oligosaccharide analysis, separating oligosaccharides up to DP 11 bio-rad.com.

High-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) is another specific HPLC approach effective for carbohydrate characterization and oligosaccharide profiling in food products, including the detection of this compound adulteration lcms.czresearchgate.net. This technique is a direct-detection method, eliminating errors associated with analyte derivatization lcms.cz. It can detect monosaccharides, oligosaccharides, and their isomers with a degree of polymerization from 2 to 12, as well as sugar alcohols mdpi.comresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for obtaining both compound separation within a mixture and structural information on the separated organic compounds cabidigitallibrary.org. Its application to the analysis of carbohydrates typically involves the use of volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers cabidigitallibrary.orgcerealsgrains.org. The preparation of these derivatives allows for the separation of major mono- through tetrasaccharide components of this compound cerealsgrains.org.

GC-MS has been used to characterize the carbohydrate composition of high-fructose corn syrups (HFCS) acs.orgnih.govresearchgate.net. This technique can detect components like fructosyl-fructoses and potentially fructosyl-glucoses in HFCS acs.orgnih.gov. For the analysis of carbohydrate polymers, GC-MS requires the hydrolysis of the polymer into its constituent sugars before derivatization and analysis cabidigitallibrary.org. A typical chemical method involves using an acidic solution of methanol (B129727) to hydrolyze the sample, followed by silylation and GC-MS analysis cabidigitallibrary.org. This process, known as methanolysis, can reveal the individual carbohydrates that make up the polymer cabidigitallibrary.org. Mass fragmentation spectra obtained from GC-MS can provide useful information about the carbohydrate ring structure (pyranoside vs. furanoside), the reducing nature of the saccharide, and the type of some glycoside linkages cabidigitallibrary.org.

GC-MS methods have also been developed for the detection of honey adulteration with HFCS and other syrups by identifying specific marker compounds like difructose anhydrides (DFAs) and fructosyl-fructose researchgate.net.

High-Performance Liquid Chromatography (HPLC) Applications

Spectroscopic Approaches for Structural and Quantitative Assessment

Spectroscopic methods offer non-destructive or minimally destructive ways to assess the structural features and quantify components in this compound based on their interaction with electromagnetic radiation.

Attenuated Total Reflectance (ATR) coupled with Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and facile method used for the analysis of food products, including the detection of this compound mdpi.comjenck.comshimadzu.co.krlabrulez.comnih.gov. ATR-FTIR operates in the mid-IR region and offers advantages such as speed, allowing for the analysis of a large number of samples per day mdpi.com.

This technique can be used to determine the concentrations of various sugar syrups, including this compound, in mixtures mdpi.com. Specific spectral regions in the IR spectrum are critical for discriminating between different syrup adulterants mdpi.com. For example, this compound exhibits characteristic absorbance bands at specific wavenumbers, such as 1147 cm⁻¹, 1101 cm⁻¹, 1074 cm⁻¹, 1015 cm⁻¹, 991 cm⁻¹, and 920 cm⁻¹ mdpi.com.

ATR-FTIR, often combined with chemometric techniques like Partial Least Squares (PLS) analysis, enables both qualitative and quantitative analysis of sugars in samples like maple syrup, helping to identify the presence of this compound based on elevated glucose levels shimadzu.co.krlabrulez.com. The IR spectra of this compound show distinct patterns that can be compared to pure sugars and other syrups for identification shimadzu.co.kr.

Raman spectroscopy is a non-destructive technique that can be used to analyze the composition of various substances, including the assessment of sugar composition in syrups and the detection of adulteration unirc.itcapes.gov.brmdpi.com. The Raman spectra of syrups are influenced by their different sugar compositions unirc.it.

Raman spectroscopy has been applied to detect adulterants like high fructose this compound and maltose syrup in honey capes.gov.brmetrohm.com. By analyzing the Raman spectra, it is possible to identify characteristic peaks corresponding to the dominant sugars present in the syrups, such as maltose, glucose, and sucrose (B13894) unirc.itmdpi.com. Comparing the spectra of pure and adulterated samples, often in conjunction with chemometric methods, allows for the detection of adulteration capes.gov.brmdpi.com. While challenges exist due to interference from other components, combining Raman spectroscopy with spectral peak decomposition algorithms can aid in the identification and quantification of specific components frontiersin.org.

Raman Spectroscopy in Carbohydrate Analysis

Dextrose Equivalent (DE) Determination: Methodological Advancements

Dextrose Equivalent (DE) is a fundamental measure of the total reducing sugars in a starch hydrolysate, expressed as a percentage of D-glucose on a dry weight basis. Anhydrous D-glucose has a DE of 100, while unhydrolyzed starch has a DE of zero. tamu.edu Corn syrups typically range from 20 to 95 DE. tamu.edu

Traditionally, DE has been determined using titrimetric methods, such as the Lane-Eynon titration, which measures the reduction of a copper sulfate (B86663) solution by reducing sugars. tamu.educorn.orgcorn.org This method is applicable to various starch hydrolysates, including corn syrups, but is not suitable for syrups containing fructose or invert sugar. corn.orgcorn.org

Advancements in analytical techniques have provided more detailed insights into the saccharide profile, which in turn affects the functional properties of starch hydrolysates like corn syrups and maltodextrins. High-Performance Liquid Chromatography (HPLC) has significantly improved the analysis of saccharide levels and distribution. cerealsgrains.org HPLC separates saccharides based on their chain length (degree of polymerization, DP). cerealsgrains.org Amine-type columns can separate saccharides where DP 1 (glucose) elutes first, with elution time increasing with chain length. cerealsgrains.org Alternatively, resin-based columns can be used where high molecular weight material elutes first and glucose elutes last. cerealsgrains.org Improvements in column materials have enabled better resolution of saccharides up to DP 10 or higher. cerealsgrains.org

HPLC coupled with a refractive index detector (HPLC-RID) is a widely used method for determining the carbohydrate profile of samples, including the saccharide content of high fructose this compound. researchgate.net This method allows for the measurement of fructose, glucose (dextrose), maltose, maltotriose, and higher saccharides (DP4+). For quantitation, peak area normalization is often used, assuming the area response of each saccharide is the same. cerealsgrains.org Standards for DP 1, 2, and 3 can be used to improve saccharide measurement, particularly in low-DE samples. cerealsgrains.org

Enzymatic methods are also employed in the production and analysis of this compound, with enzymes like alpha-amylase, amyloglucosidase, and glucose isomerase used in the hydrolysis of starch to produce various corn sweeteners, including high fructose this compound. syrupmachine.comupm.edu.my The degree of hydrolysis is often monitored using DE. syrupmachine.com

Immunoenzymatic Methods for Trace Contaminant Detection (e.g., gluten)

Immunoenzymatic methods, particularly Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the detection and quantification of trace contaminants, such as allergens, in food products, including those that may contain this compound. uvm.edujagiellonskiecentruminnowacji.plemportllc.comresearchgate.net These methods are favored due to their sensitivity, precision, and potential for standardization. jagiellonskiecentruminnowacji.pl

Gluten, a protein found in wheat, barley, and rye, is a significant concern for individuals with celiac disease or gluten sensitivity. uvm.eduemportllc.comnih.gov Regulatory standards in many countries require foods labeled "gluten-free" to contain less than 20 parts per million (ppm) of gluten, as determined by validated analytical methods. uvm.eduemportllc.com

ELISA methods for gluten detection typically involve antibodies specific to gluten proteins. uvm.edujagiellonskiecentruminnowacji.pl In a sandwich ELISA, specific antibodies are bound to a solid phase, the sample extract is added, and any target antigen (gluten) present binds to the antibodies. uvm.edujagiellonskiecentruminnowacji.pl A second enzyme-conjugated antibody is then added, forming a "sandwich" structure. uvm.edujagiellonskiecentruminnowacji.pl A substrate is added which reacts with the enzyme to produce a measurable signal, typically a color change, whose intensity is proportional to the amount of antigen present. uvm.edujagiellonskiecentruminnowacji.pl

Different ELISA kits utilize different antibodies, which can affect their specificity and ability to detect gluten from various sources (wheat, barley, rye) and in different food matrices, including processed foods where proteins may be hydrolyzed. researchgate.netacs.org For example, the R5 (Mendez) ELISA sandwich test, using R5 antibodies binding to gliadin, is recommended by the Codex Alimentarius Commission for determining gluten levels in food. jagiellonskiecentruminnowacji.pl This method is considered highly sensitive and specific, particularly for low levels of gluten. jagiellonskiecentruminnowacji.pl Another antibody used is G12. emportllc.comacs.org While ELISA is considered the gold standard for quantitative gluten analysis, challenges remain in accurately quantifying gluten in certain processed foods. emportllc.comresearchgate.net Some studies have evaluated the performance of various ELISA kits for gluten detection in different food matrices, including corn-based products. uvm.eduacs.org It has been noted that some kits may show cross-reactivity or variations in recovery depending on the matrix and the nature of the gluten present (native vs. hydrolyzed). researchgate.netacs.org

Immunoassays, including ELISA, are also used for the detection of mycotoxins, such as aflatoxin and zearalenone, which can contaminate corn used in syrup production. corn.orgmdpi.comresearchgate.net These methods offer speed, sensitivity, and ease of use for screening purposes. corn.org

Chemo-informatic and Multivariate Statistical Applications in Syrup Analysis

Chemo-informatics, also known as cheminformatics, is an interdisciplinary field that applies informatics methods to solve chemical problems, including molecular design, structural identification, and the analysis of chemical data. eujournal.orgamazon.com It involves the use of computational tools and techniques to manage, analyze, and interpret chemical information. amazon.com Multivariate statistical analysis, a key component of chemo-informatics, involves analyzing data with multiple variables simultaneously to identify patterns, relationships, and differences. researchgate.netresearchgate.netsci-hub.senih.govtmc.edu

In the context of this compound analysis, chemo-informatics and multivariate statistical methods can be applied to interpret complex analytical data, such as spectroscopic profiles or chromatographic data, to characterize syrup composition, detect adulteration, and understand the impact of processing. researchgate.netresearchgate.netsci-hub.senih.govgoogle.com

For instance, combining spectroscopic techniques like Fourier transform infrared (FTIR) spectroscopy or Ion Mobility-Mass Spectrometry (IM-MS) with chemo-informatic modeling, such as principal component analysis (PCA) and linear discriminant analysis (LDA), has been explored for analyzing this compound and detecting its adulteration in other food products like honey or apple juice. researchgate.netresearchgate.netsci-hub.senih.gov PCA is a dimensionality reduction technique that helps visualize variations in complex datasets, while LDA is a classification technique used to discriminate between different groups of samples. researchgate.netresearchgate.net Partial least squares regression (PLS-R) and principal component regression (PCR) models can be used for the quantification of components. researchgate.net

Multivariate statistical analysis has been used to analyze carbohydrate profiles obtained from HPLC-RID to identify indicators for the adulteration of apple juice with this compound. researchgate.net The glucose/fructose ratio and maltose content were found to be useful indicators. researchgate.net In another application, IM-MS combined with multivariate statistical analysis was used to compare alpha-dicarbonyl compounds in high fructose this compound (HFCS) and honey to identify markers for honey adulteration with HFCS. sci-hub.senih.gov 3,4-dideoxypentosulose was identified as a potential marker, being significantly more prevalent in HFCS than in honey. sci-hub.senih.gov

Chemo-informatics approaches can also involve calculating molecular descriptors and applying machine learning algorithms to analyze relationships between chemical structure and properties. amazon.comresearchgate.netdokumen.pub While primarily applied in areas like drug discovery, the principles can be extended to food chemistry for understanding the behavior and properties of this compound components. eujournal.orgamazon.comu-strasbg.fr The integration of chemo-informatics with analytical data allows for a more comprehensive understanding of the complex chemical composition of this compound and its implications.

Here is a table summarizing some of the analytical techniques discussed:

| Technique | Application in this compound Analysis | Key Output/Information |

| Lane-Eynon Titration | Determination of Dextrose Equivalent (DE) | Total reducing sugars (as % D-glucose) |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of saccharides (glucose, maltose, oligosaccharides) | Saccharide profile (distribution and concentration of different DP sugars) |

| HPLC-Refractive Index Detection (RID) | Determination of saccharide composition, including fructose and glucose in HFCS | Concentrations of individual sugars and oligosaccharides |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Detection and quantification of trace contaminants (e.g., gluten, mycotoxins) | Presence and concentration of specific protein or toxin contaminants |

| Ion Mobility-Mass Spectrometry (IM-MS) | Analysis of complex mixtures, identification of markers for adulteration (e.g., alpha-dicarbonyls) | Mass-to-charge ratio, collision cross-section, identification of specific compounds |

| Fourier Transform Infrared (FTIR) Spectroscopy | Spectroscopic profiling of syrup composition | Infrared spectrum indicating functional groups and molecular vibrations |

| Multivariate Statistical Analysis (PCA, LDA, PLS) | Interpretation of complex analytical data, pattern recognition, classification, quantification | Identification of variables contributing to differences, sample grouping, predictive models |

| Chemo-informatics | Application of computational methods to chemical data, structure-property relationships | Data management, analysis, visualization, predictive modeling based on chemical structures |

Industrial and Non Dietary Applications of Corn Syrup Systems in Advanced Manufacturing

Bioconversion Feedstock in Industrial Fermentation

Corn syrup is extensively utilized as a primary carbon source in industrial fermentation due to its readily fermentable sugars. taylorandfrancis.compurdue.edu Microorganisms can efficiently convert the glucose and other saccharides present in this compound into a variety of valuable products through metabolic pathways. purdue.edu The composition of this compound, particularly the ratio of glucose to other saccharides, can influence fermentation efficiency and product yield.

Production of Organic Acids (e.g., citric acid, gluconic acid, lactic acid)

This compound is a common substrate for the microbial production of various organic acids. Lactic acid, for instance, can be produced through the fermentation of corn using microorganisms like Rhizopus oryzae. google.com This direct, single-step fermentation process can yield high amounts of L(+)-lactic acid, with reported yields exceeding 350 grams per kilogram of crushed corn. google.com Citric acid and gluconic acid are also industrially produced via fermentation utilizing carbohydrate sources like those found in this compound. nih.govresearchgate.net Organic acids produced through fermentation have diverse applications in food, pharmaceuticals, and the chemical industry. nih.govnih.gov

Synthesis of Amino Acids and Sugar Alcohols

This compound, particularly corn steep liquor (a byproduct of corn wet milling used in fermentation media), provides essential nitrogen sources, vitamins, and growth factors crucial for the microbial synthesis of amino acids. membrapure.deresearchgate.netroquette.com Components within this compound, such as polypeptides and free amino acids, act as precursors for amino acid production by fermentation. membrapure.degoogle.com While corn steep liquor contains these nutrients, hydrolysis can further break down proteins and peptides into more readily utilizable amino acids, increasing their content significantly. membrapure.degoogle.com This makes this compound a cost-effective organic nitrogen source in amino acid fermentation processes, potentially reducing the need for more expensive supplements like soybean meal hydrolysate or yeast powder. membrapure.de The fermentation of this compound can be employed for the production of specific amino acids like L-glutamic acid and DL-methionine using suitable microorganisms such as Corynebacterium glutamicum. upenn.edunih.gov

Biofuel and Biochemical Production Pathways (e.g., ethanol (B145695), butanediol)

This compound is a significant feedstock for the production of biofuels, most notably ethanol. purdue.eduextension.org The starch in corn is hydrolyzed into simple sugars, primarily glucose, which is then fermented by yeast to produce ethanol and carbon dioxide. purdue.eduextension.org This process is a cornerstone of the corn ethanol industry. purdue.edu Research also explores the use of this compound in syngas fermentation for ethanol production, offering a way to convert toxic gases into valuable biofuels using microorganisms like Clostridium ljungdahlii. nih.gov Beyond ethanol, this compound can be channeled into pathways for producing other biochemicals, such as butanediol, through fermentation. google.com

Enzyme and Biopolymer Synthesis (e.g., pullulan, biodegradable films)

This compound serves as a carbon source for the microbial production of various enzymes and biopolymers. Glucose isomerase, an enzyme vital for producing high-fructose this compound itself, is manufactured through microbial fermentation using media that can include corn-derived nutrients. wikipedia.orgnih.gov Certain microorganisms can utilize this compound to synthesize biopolymers like poly-3-hydroxybutyrate (PHB), a biodegradable thermoplastic. researchgate.netqz.com Studies have demonstrated the efficient production of PHB using Ralstonia eutropha with this compound as the sole carbon source, highlighting the potential for producing biodegradable plastics from this renewable feedstock. researchgate.netqz.com Corn starch, a precursor to this compound, is also directly used in the creation of biodegradable films, often with plasticizers like glycerol (B35011) to improve flexibility. iosrjournals.orgusm.myresearchgate.net

Role in Material Science and Chemical Engineering

Beyond fermentation, this compound and its derivatives play a role in material science and chemical engineering as precursors for synthesizing various compounds and materials. wisc.edu

Precursor in Furan (B31954) Derivative Synthesis (e.g., 5-hydroxymethylfurfural)

High-fructose this compound (HFCS) can be used as a starting material for the synthesis of furan derivatives, particularly 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.netwisc.edugoogle.com HMF is a key platform chemical with potential applications in producing biofuels, polymers, pharmaceuticals, and dyes. wisc.eduresearchgate.net The catalytic dehydration of fructose (B13574), a major component of HFCS, yields HMF. researchgate.netresearchgate.net While fructose is a preferred hexose (B10828440) for HMF formation, HFCS offers a more cost-effective source compared to crystalline fructose. google.com Research explores both chemical and biological methods for converting HMF into various value-added furanic compounds. researchgate.net

Integration in Non-Edible Coating Technologies

Glucose syrup is utilized as an ingredient in non-edible coating applications. copam.ptesgc.com.eg Its properties can contribute to the characteristics of coatings, potentially acting as a humectant or contributing to the film-forming properties. copam.ptesgc.com.eg Low dextrose equivalent (DE) this compound, with its minimal sweetness and low hygroscopicity, is considered ideal for coating applications, among others. esgc.com.eg

Applications in Polymer and Resin Systems (e.g., polylactic acid)

This compound and glucose syrup find application in polymer and resin systems. cargill.com Their chemical structure allows for use as a component or extender for water-soluble resins. cargill.com

Furthermore, glucose derived from starch, including corn starch, is a key feedstock for the production of lactic acid through fermentation. intratec.usktu.eduintratec.useupegypt.comgoodstartpackaging.com Lactic acid, in turn, is the monomer used to produce polylactic acid (PLA), a biodegradable polymer. intratec.usktu.eduintratec.useupegypt.comgoodstartpackaging.comgoogle.commdpi.comtreehugger.comresearchgate.netresearchgate.net The production of PLA from glucose syrup involves fermentation to produce lactic acid, followed by polymerization. intratec.usintratec.useupegypt.comgoodstartpackaging.com This highlights the indirect, yet crucial, role of this compound as a renewable resource in the manufacturing of bio-based polymers like PLA. eupegypt.comgoodstartpackaging.comgoogle.comtreehugger.comresearchgate.netnae.eduqz.com this compound has also been explored as a plasticizer in the synthesis of bio-plastic from potato starch, potentially improving flexibility. iosrjournals.org Additionally, this compound has been identified as an inversion aid in water-in-oil polymer emulsions, which are used in various industries, including oil and gas, wastewater treatment, and papermaking. google.com In this context, this compound can help release the polymer into an aqueous liquid and can contribute to reducing friction pressure in fluid flow. google.com

Advanced Pharmaceutical Intermediate Manufacturing

Glucose syrup is employed in the pharmaceutical industry, although it constitutes a smaller portion of the total glucose syrup market compared to food applications. starchprojectsolution.comsyrupmachine.com It can be used as a raw material in the production of antibiotics. syrupmachine.com Glucose syrup solids are valued in pharmaceuticals for their rapid energy release and digestibility, and are used in medicinal syrups and oral rehydration solutions. ambujagroup.com Their purity and stability are important for consistent performance in these health applications. ambujagroup.com Glucose syrup can also function as a granulating agent and for tablet coatings. gulshanindia.com It is also used in pharmaceutical formulations to inhibit crystallization. ragus.co.uk Recent research has explored the potential to transform high-fructose this compound into valuable pharmaceuticals, demonstrating a possible avenue for repurposing existing this compound infrastructure for sustainable chemical production. wisc.edu This process can convert high-fructose this compound into 5-hydroxymethylfurfural (HMF), a platform chemical used to produce drug ingredients and other high-value chemicals. wisc.eduresearchgate.net

Economic and Historical Research in the Global Corn Syrup Industry

Historical Development of Corn Starch Hydrolysis Technologies

The history of converting starch into simpler sugars dates back centuries, with early methods involving acid hydrolysis. The Russian chemist Gottlieb Kirchhoff is credited with the first hydrolysis of starch using sulfuric acid in 1811, a process that yielded glucose. rsc.org Initially, corn syrups were produced exclusively through acid-catalyzed hydrolysis of corn starch. This early method, however, often resulted in undesirable off-flavors and color in the final product. agrilife.org

A significant advancement occurred in 1923 when a patent was issued for the first commercially viable process to produce pure crystalline glucose (dextrose) from starch hydrolysates. agrilife.org The mid-20th century marked a pivotal shift with the discovery, isolation, and application of various carbohydrase enzymes starting around 1940. googleapis.com This enzymatic approach allowed for the production of corn syrups with a wider range of properties and improved quality compared to acid hydrolysis alone. agrilife.orggoogleapis.com

The development of high-fructose corn syrup (HFCS) further revolutionized the industry. The enzymatic process for making HFCS was first developed in the 1950s. starchprojectsolution.com A key breakthrough came with the development of a heat-stable xylose isomerase enzyme in 1965-1970. wikipedia.org Commercial production of HFCS began in 1964, and by the early 1970s, HFCS was being widely marketed and used as a sweetener. starchprojectsolution.comwikipedia.org The process involves using enzymes like alpha-amylase to break down starch into oligosaccharides, followed by glucoamylase to convert them to glucose. wikipedia.orgwikipedia.org D-xylose isomerase is then used to convert a portion of the glucose into fructose (B13574) to produce HFCS. wikipedia.orgwikipedia.org

Historically, this compound was available as a generic product sold from barrels in the 19th century. wikipedia.org Bottled this compound was introduced in the early 20th century, accompanied by extensive advertising campaigns to promote its use in recipes. wikipedia.org

Market Dynamics and Global Trade Analysis of this compound Products

The global this compound market is a substantial industry, driven by its widespread use as a sweetener, thickener, and preservative in the food and beverage sector, among other industrial applications. introspectivemarketresearch.commarketresearch.com The market encompasses various types, including high-fructose this compound, glucose syrup, and maltodextrin. introspectivemarketresearch.commarketresearchfuture.com High-fructose this compound is a dominant segment within the market, particularly due to its extensive application in beverages, processed foods, and confectionery. marketresearch.commarketresearchfuture.commordorintelligence.com

The increasing demand for processed foods and beverages globally is a primary driver for market growth. introspectivemarketresearch.commarketresearch.commarketresearchfuture.com Rising urbanization and growing middle-class populations in emerging markets, particularly in Asia-Pacific and Latin America, contribute significantly to the consumption of ready-to-eat products that utilize this compound. marketresearch.commarketresearchfuture.com The affordability of this compound compared to traditional sweeteners like sucrose (B13894) also makes it a preferred choice for manufacturers seeking to minimize costs. wikipedia.orgmarketresearch.commarketresearchfuture.comabuad.edu.ng

Geographically, North America holds a significant share of the this compound market, accounting for over 35% in 2023. marketresearchfuture.com Europe is another major market. marketresearchfuture.com Asia-Pacific is expected to dominate the market over the forecast period and India is noted as the fastest-growing market in the Asia-Pacific region. introspectivemarketresearch.commordorintelligence.com

Global trade of this compound is substantial. The United States is a major exporter of this compound, with a significant market share. volza.com China and South Korea are also key exporting countries. volza.com Mexico is a large importer of U.S. HFCS. wikipedia.org The Philippines has been a significant importer of Chinese HFCS. wikipedia.org

Despite the positive growth trends, the market faces challenges, including supply chain instability influenced by global corn demand and potential impacts of climate change on corn cultivation. marketresearch.comniir.org Additionally, increasing consumer health consciousness and a shift towards natural sweeteners could influence market dynamics. introspectivemarketresearch.commarketresearchfuture.com Government regulations, such as taxes on sugary drinks, can also impact HFCS trade. shippingandcommodityacademy.com

Here is a summary of global this compound market data:

| Market Segment (Type) | Estimated Size (2023/2024) | Projected Size (2032/2034/2030) | CAGR (Forecast Period) | Key Applications |

| Corn Glucose Syrup (Overall) | USD 5.24 Billion (2023) introspectivemarketresearch.com | USD 9.25 Billion (2032) introspectivemarketresearch.com | 6.52% (2024-2032) introspectivemarketresearch.com | Food & Beverage, Pharmaceutical, Industrial introspectivemarketresearch.com |

| This compound (Overall) | USD 5.31 Billion (2024) marketresearchfuture.com | USD 8.53 Billion (2034) marketresearchfuture.com | 4.9% (2025-2034) marketresearchfuture.com | Beverages, Confectionery, Bakery Products, Dairy Products, Industrial Applications marketresearchfuture.com |

| High Fructose this compound (HFCS) | - | USD 10.25 Billion (2030) mordorintelligence.com | 1.62% (2025-2030) mordorintelligence.com | Soft drinks, candy, baked goods, processed foods, breakfast cereals wikipedia.orgmarketresearchfuture.com |

| Glucose Syrup | - | At least $29.98 billion in revenue (over a period including 2023) marketresearchfuture.com | - | Candy, baked goods, ice cream marketresearchfuture.com |

| Maltodextrin | - | - | - | Bland-tasting filler and thickener wikipedia.org |

Note: Different reports provide slightly varying market size and forecast figures, potentially due to differing scopes and methodologies.

Top this compound Exporting Countries (based on shipments):

| Rank | Country | Market Share (%) |

| 1 | United States | 27% volza.com |

| 2 | China | 21% volza.com |

| 3 | South Korea | - volza.com |

Cost-Benefit Analysis and Economic Viability of Production Facilities

Detailed cost analyses of this compound production via enzyme hydrolysis provide insights into the breakdown of expenses, covering raw material consumption, utility usage, labor requirements, overheads, and financing costs. procurementresource.comprocurementresource.com The cost of enzymes, particularly for the isomerization process in HFCS production, can be a significant part of the operating cost. googleapis.com

Studies on the economic feasibility of corn processing plants indicate that such projects can be economically viable. researchgate.net For instance, a case study for a glucose syrup and sorbitol syrup plant projected significant revenue and improving gross and net profit margins over the initial years of operation, highlighting strong financial viability. imarcgroup.com The profitability of a this compound plant is also linked to operating the plant close to its designed capacity levels and the ability to compete with existing facilities. nd.govquora.com

The cost of establishing a this compound manufacturing plant can vary significantly based on capacity and specific requirements. As a reference, a project for a high fructose this compound plant with an annual capacity of 4 million tons had an equipment quotation of nearly 12 million US dollars in 2018. syrupmachine.com The economic benefit of this plant was estimated to allow for the recovery of costs within two years, indicating a high return potential. syrupmachine.com

Here's a simplified example of cost components in this compound production:

| Cost Category | Description |

| Capital Investment | Land, civil works, machinery, equipment installation, engineering fees. |

| Operating Expenses | Raw materials (corn), utilities (water, electricity, steam), labor, enzymes, maintenance, packaging, transportation. |

| Financing Costs | Interest on loans and working capital. |

| Other Costs | Depreciation, general sales and administrative expenses. |

Achieving profitability in the this compound industry requires careful management of these costs, optimizing production efficiency, and securing reliable sources of raw materials. procurementresource.comprocurementresource.com

Technological Innovation as an Economic Driver in the this compound Sector

Technological innovation has been a crucial economic driver in the this compound sector, leading to improved production efficiency, reduced costs, enhanced product quality, and the development of new product variants. Advancements in enzyme technology have played a particularly significant role. marketresearchfuture.commordorintelligence.comjjsea.com The transition from acid hydrolysis to multi-step enzymatic processes has allowed for more controlled and efficient starch conversion, yielding syrups with specific desired properties. agrilife.orgwikipedia.orgwikipedia.org

Beyond enzymes, technological advancements in processing equipment and methodologies contribute to increased production capacity and reduced operational costs. marketresearchfuture.comshippingandcommodityacademy.com Modern production facilities incorporate advanced technologies for optimization and quality enhancement. mordorintelligence.com The integration of technologies like robotics, IoT, and advanced emission control are emerging trends in the market, suggesting further potential for efficiency gains and cost reduction. cognitivemarketresearch.com

Technological innovation also drives the development of new types of corn syrups with specific functionalities, catering to evolving market demands and creating new application areas in the food and beverage sector. marketresearchfuture.com Companies are investing in research to develop product variants that align with consumer preferences and industry trends, such as the demand for lower sugar content or clean label ingredients. marketresearch.commordorintelligence.com

The impact of technological innovation extends to making production more sustainable, which is increasingly important given regulatory bodies and consumer demand for environmentally friendly practices. marketresearch.com Innovations that reduce resource consumption and waste contribute to both economic savings and improved market perception.

Here are some key areas of technological innovation impacting the this compound sector:

Enzyme Technology: Development of more efficient and stable enzymes for hydrolysis and isomerization. googleapis.commarketresearchfuture.commordorintelligence.comjjsea.comresearchgate.net

Processing Equipment: Advancements in machinery and plant design for improved efficiency and capacity. marketresearchfuture.comshippingandcommodityacademy.comsyrupmachine.com

Process Optimization: Implementation of advanced control systems and digital technologies (e.g., digital twins) to enhance production processes. researchgate.netcognitivemarketresearch.com

Product Development: Innovation in creating this compound variants with specific functional properties and compositions. marketresearchfuture.commordorintelligence.com

Sustainability: Technologies aimed at reducing resource consumption and environmental impact. marketresearch.com

Regulatory Frameworks and Quality Assurance in Corn Syrup Manufacturing

International Standards and Specifications for Industrial Corn Syrups